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Cat. No.: B556624 Get Quote

Introduction: Non-proteinogenic L-alpha-amino acids are crucial building blocks in modern drug

discovery, offering a pathway to modulate the pharmacological properties of peptides and small

molecules. By introducing structural diversity beyond the canonical 20 amino acids,

researchers can enhance metabolic stability, improve binding affinity, and fine-tune the

conformational characteristics of therapeutic candidates. Among these valuable analogs, H-
Phe(3-Cl)-OH, or L-3-chlorophenylalanine, has emerged as a significant derivative of L-

phenylalanine. The introduction of a chlorine atom at the meta position of the phenyl ring

imparts unique electronic and steric properties, making it a subject of interest for medicinal

chemists and peptide scientists.[1][2] This technical guide provides an in-depth overview of H-
Phe(3-Cl)-OH, consolidating key data, experimental protocols, and relevant biological

pathways to support its application in research and development.

Physicochemical Properties
H-Phe(3-Cl)-OH is a white to off-white solid compound.[3] Its key properties are summarized

below. The strategic placement of the chloro-substituent influences the molecule's polarity and

potential for halogen bonding, which can be exploited in rational drug design to enhance

interactions with biological targets.
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Property Value Source(s)

IUPAC Name
(2S)-2-amino-3-(3-

chlorophenyl)propanoic acid
[2]

Synonyms

L-3-Chlorophenylalanine, m-

Chloro-L-phenylalanine, H-L-

Phe(3-Cl)-OH

[2][3]

CAS Number 80126-51-8 [4][5]

Molecular Formula C₉H₁₀ClNO₂ [2][5]

Molecular Weight 199.63 g/mol [3][5]

Appearance White to Off-White Powder [3]

Melting Point 205.0–215.0 °C [3]

Optical Rotation ([α]D)

Data not readily available in

literature. As an L-amino acid,

it is expected to be

levorotatory (-).

[6]

Solubility

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone.

[4][5]

Computed XLogP3 -0.5 [2]

Asymmetric Synthesis
The enantiomerically pure synthesis of H-Phe(3-Cl)-OH is critical for its use in biological

systems. Direct chlorination of L-phenylalanine often leads to a mixture of ortho, meta, and

para isomers that are difficult to separate.[7] A robust and highly stereoselective method

involves the asymmetric alkylation of a glycine Schiff base using a phase-transfer catalyst, as

detailed in the protocol below.
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Step 1: Asymmetric Alkylation

Step 2: Deprotection

Glycine Schiff Base
(tert-butyl N-(diphenylmethylene)glycinate) Protected (S)-3-chlorophenylalaninate

3-Chlorobenzyl Bromide

H-Phe(3-Cl)-OH • HCl
(Final Product)

  Aqueous HCl, Reflux  

Chiral Phase-Transfer
Catalyst (Cinchona Alkaloid)

Toluene / 50% KOH

Click to download full resolution via product page

Caption: Workflow for the asymmetric synthesis of H-Phe(3-Cl)-OH.

Applications in Drug Discovery
The primary application of H-Phe(3-Cl)-OH is as a building block for peptides and

peptidomimetics. Its incorporation can confer resistance to enzymatic degradation and

introduce conformational constraints. Furthermore, halogenated phenylalanine analogs are

known inhibitors of key enzymes in metabolic pathways. The well-studied isomer, p-

chlorophenylalanine (pCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase

(TPH), the rate-limiting enzyme in serotonin biosynthesis.[2][5] While specific inhibitory data for

the meta-chloro isomer is sparse, its structural similarity suggests it is a promising candidate for

targeting the same pathway.

L-Tryptophan
Tryptophan Hydroxylase

(TPH)
5-Hydroxytryptophan

(5-HTP)
Aromatic L-Amino Acid
Decarboxylase (AADC)

Serotonin
(5-HT)

H-Phe(3-Cl)-OH
(Competitive Inhibitor)

 Inhibition
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Caption: Inhibition of the serotonin biosynthesis pathway.

The table below compares the known activity of the para-isomer, providing a benchmark for

evaluating H-Phe(3-Cl)-OH.
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Compound Target Enzyme Activity Type IC₅₀ Value Source(s)

p-

Chlorophenylala

nine

Tryptophan

Hydroxylase 1

(TPH1)

Inhibitor > 50 µM [8]

H-Phe(3-Cl)-OH

Tryptophan

Hydroxylase 1

(TPH1)

Predicted

Inhibitor
Not Available -

Experimental Protocols
Protocol 1: Asymmetric Synthesis of H-Phe(3-Cl)-OH
This protocol is adapted from a state-of-the-art method for the asymmetric synthesis of L-

phenylalanine derivatives via phase-transfer catalysis.[7]

Materials:

tert-butyl N-(diphenylmethylene)glycinate (Glycine Schiff Base)

3-Chlorobenzyl bromide

Cinchona alkaloid-derived phase-transfer catalyst

Toluene

Potassium hydroxide (KOH) solution (50% w/v)

Hydrochloric acid (HCl), concentrated and 6 M

Diethyl ether

Magnesium sulfate (MgSO₄)

Procedure:

Asymmetric Alkylation: To a stirred solution of the glycine Schiff base (1.0 eq) and the chiral

phase-transfer catalyst (0.01 eq) in toluene, add 3-chlorobenzyl bromide (1.2 eq).
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Cool the mixture to 0 °C and add the 50% aqueous KOH solution.

Stir the reaction vigorously at 0 °C, monitoring the progress by TLC or HPLC until the starting

material is consumed.

Upon completion, dilute the reaction with water and extract the aqueous phase with diethyl

ether.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude protected product, (S)-tert-Butyl N-

(diphenylmethylene)-(3-chlorophenyl)alaninate.

Deprotection: Add 6 M aqueous HCl to the crude product from the previous step.

Heat the mixture to reflux and stir for 4-6 hours until deprotection is complete (monitored by

TLC/HPLC).

Cool the reaction mixture to room temperature and wash with diethyl ether to remove non-

polar impurities.

Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-3-

chlorophenylalanine hydrochloride (H-Phe(3-Cl)-OH • HCl) as a solid.

The product can be further purified by recrystallization. The reported yield for this step is

92%.[7]

Protocol 2: Incorporation of Fmoc-Phe(3-Cl)-OH into a
Peptide Sequence
This protocol outlines the standard procedure for incorporating an Fmoc-protected non-

canonical amino acid into a peptide using manual solid-phase peptide synthesis (SPPS). This

procedure assumes the synthesis is performed on a Rink Amide resin.

Materials:

Rink Amide resin
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Fmoc-Phe(3-Cl)-OH (and other required Fmoc-protected amino acids)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM)

Deprotection solution: 20% (v/v) piperidine in DMF

Coupling reagents: HBTU, HOBt

Base: N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

water

Cold diethyl ether

Procedure:

Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least

1 hour.

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and

agitate for 3 minutes. Drain. Add a fresh aliquot of the deprotection solution and agitate for

an additional 15-20 minutes.

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7

times) to remove all traces of piperidine.

Amino Acid Coupling:

Activation: In a separate vial, dissolve Fmoc-Phe(3-Cl)-OH (3 eq.), HBTU (2.9 eq.), and

HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the mixture and allow it to

pre-activate for 1-2 minutes.

Coupling: Add the activated amino acid solution to the deprotected resin in the reaction

vessel. Agitate the mixture for 1-2 hours at room temperature.
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Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the

test is positive (blue beads), repeat the coupling step.

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the

peptide sequence.

Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step

2) and wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate at room

temperature for 2-3 hours to cleave the peptide from the resin and remove side-chain

protecting groups.

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by

adding the filtrate dropwise to a large volume of cold diethyl ether.

Purification: Collect the crude peptide by centrifugation. Purify the peptide by preparative

reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry

and analytical HPLC.

Conclusion
H-Phe(3-Cl)-OH serves as a versatile and valuable tool for chemists and pharmacologists. Its

unique electronic properties and steric profile allow for the systematic modification of peptides

and small molecules to enhance their therapeutic potential. The availability of robust

asymmetric synthesis routes enables access to enantiomerically pure material, which is

essential for clinical development. As the demand for novel therapeutics with improved

pharmacological profiles continues to grow, the strategic application of non-proteinogenic

amino acids like L-3-chlorophenylalanine will undoubtedly play a pivotal role in advancing the

frontiers of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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